molecular formula C12H23NO4 B2873270 Tert-butyl (3S,4S)-4-(dimethoxymethyl)pyrrolidine-3-carboxylate CAS No. 2350578-72-0

Tert-butyl (3S,4S)-4-(dimethoxymethyl)pyrrolidine-3-carboxylate

Cat. No.: B2873270
CAS No.: 2350578-72-0
M. Wt: 245.319
InChI Key: QRSYVOXUDSBKRB-RKDXNWHRSA-N
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Description

Tert-butyl (3S,4S)-4-(dimethoxymethyl)pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl ester at position 3 and a dimethoxymethyl group at position 4 of the pyrrolidine ring. The tert-butyl ester acts as a protective group for the carboxylic acid, while the dimethoxymethyl substituent introduces steric bulk and polarizability, influencing solubility and reactivity.

Properties

IUPAC Name

tert-butyl (3S,4S)-4-(dimethoxymethyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-10(14)8-6-13-7-9(8)11(15-4)16-5/h8-9,11,13H,6-7H2,1-5H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSYVOXUDSBKRB-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNCC1C(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CNC[C@H]1C(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (3S,4S)-4-(dimethoxymethyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral properties. This compound is characterized by its unique structural features, which may contribute to its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H21N1O5C_{12}H_{21}N_{1}O_{5}. The presence of the tert-butyl group and dimethoxymethyl substituents suggests a degree of steric hindrance that could influence its biological interactions.

Antiviral Properties

Research has indicated that compounds containing pyrrolidine structures can exhibit inhibitory effects on viral enzymes. For instance, studies have focused on the inhibition of influenza virus neuraminidase by various pyrrolidine derivatives. It was found that certain modifications to the pyrrolidine scaffold can enhance potency against specific viral strains. This compound may share similar inhibitory mechanisms due to its structural characteristics .

Table 1: Comparison of Pyrrolidine Derivatives in Antiviral Activity

Compound NameIC50 (μM)Viral Target
This compoundTBDInfluenza Virus Neuraminidase
2-deoxy-2,3-dehydro- i N-benzylhydroxyamine50Influenza Virus Neuraminidase
Compound XTBDInfluenza Virus Neuraminidase

Note: TBD = To Be Determined based on experimental results.

The mechanism by which this compound exerts its biological effects likely involves the inhibition of key viral enzymes. The structure allows for interaction with the active sites of these enzymes, potentially leading to a decrease in viral replication and spread. Further studies are required to elucidate the exact binding interactions and kinetics involved.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrrolidine derivatives:

  • Study on Influenza Virus Inhibition : A study evaluated various pyrrolidine-based compounds for their ability to inhibit influenza virus neuraminidase. Results indicated that specific modifications to the pyrrolidine structure significantly enhanced antiviral activity .
  • Cytotoxicity Assays : The cytopathogenic effects of related compounds were assessed using the MTT assay, which quantifies cell viability post-treatment with viral infections. The findings suggested that certain pyrrolidine derivatives could reduce cytopathogenic effects by up to 50% at specific concentrations .
  • Kinetic Studies : Kinetic assays were performed to determine the inhibitory constants (Ki) for several compounds against neuraminidase, revealing that structural variations within the pyrrolidine ring could lead to significant differences in inhibitory potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with analogs from the provided evidence, focusing on substituents, molecular formulas, and key functional groups:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Synthesis Highlights Key Properties/Activities References
Tert-butyl (3S,4S)-4-(dimethoxymethyl)pyrrolidine-3-carboxylate (Target) C₁₃H₂₃NO₅* 3: tert-butyl ester; 4: dimethoxymethyl ~273 (estimated) Likely involves coupling agents (e.g., EDCI/HOBt) for ester formation High stereochemical purity; potential for CA-II inhibition due to carboxylate group N/A†
tert-Butyl (S)-1-(4-(dimethylamino)-4-methylpent-2-ynoyl)pyrrolidine-3-carboxylate (S23-3) Not provided Pyrrolidine-3: tert-butyl ester; pentynoyl chain: dimethylamino N/A Synthesized via EDCI/HOBt-mediated coupling; deprotected with TFA to yield S23-4 Intermediate in RAS inhibitor synthesis; LCMS [M+H]⁺ = 253.2
(E)-3-(4-(Dimethoxymethyl)phenyl)acrylic acid C₁₂H₁₄O₄ Phenyl: dimethoxymethyl; acrylic acid 222.24 Isolated from marine alga; characterized via NMR/HR-MS CA-II inhibitor (IC₅₀ = 13.4–71.6 µM); interacts with His94/Thr199 residues
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₈H₂₇BrN₂O₅ Pyridine: Br, dimethoxymethyl; pyrrolidine: tert-butyl ester 431.33 Commercial availability (CAS/MFCD listed) Bromine enhances electrophilicity; pyridine scaffold alters electronic properties
Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate C₁₁H₁₈F₃NO₃ 3: OH, CF₃; 4: methyl 269.26 Commercial synthesis (Parchem); stereochemistry critical Trifluoromethyl group increases lipophilicity and metabolic stability
tert-Butyl (3R,4S)-3-(4-chlorophenyl)-4-{[(3,5-dichlorophenyl)carbamoyl]amino}pyrrolidine-1-carboxylate C₂₄H₂₈Cl₃N₃O₃ Pyrrolidine: 4-chlorophenyl, dichlorophenyl carbamoyl 512.86 Multi-step synthesis involving chlorophenyl and carbamoyl groups High molecular weight; chlorine atoms enhance halogen bonding in target interactions

*Estimated based on structural analogs.

Key Comparative Analysis

Stereochemistry and Functional Groups
  • The target compound’s (3S,4S) configuration distinguishes it from ’s (3R,4S) hydroxy-CF₃ analog, which has opposing stereochemistry and a trifluoromethyl group. This difference could lead to divergent biological target selectivity .
  • The dimethoxymethyl group in the target is structurally analogous to the dimethylamino substituent in S23-3 ().
Physicochemical Properties
  • The target’s dimethoxymethyl group introduces two methoxy moieties, enhancing polarity compared to halogenated analogs () but reducing it relative to carboxylate-containing compounds () .

Preparation Methods

Stereoselective Pyrrolidine Ring Construction via Catalytic Hydrogenation

The pyrrolidine core is often constructed through hydrogenation of dihydropyrrole intermediates. A method described in EP3015456A1 involves catalytic hydrogenation of a chiral diene precursor (e.g., tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate) using palladium or platinum catalysts under hydrogen gas. The reaction proceeds with >90% cis-selectivity when using chiral catalysts such as (R)-DTBM-SEGPHOS-Pd, ensuring the (3S,4S) configuration. Post-hydrogenation, the diol intermediate is protected as a dimethoxymethyl acetal via reaction with dimethoxymethane and a Lewis acid (e.g., BF₃·OEt₂).

Key Steps:

  • Hydrogenation of dihydropyrrole derivative with Pd/C (5 bar H₂, 25°C).
  • Acetal protection using dimethoxymethane and BF₃·OEt₂ (0°C, 2 h).
  • Esterification with Boc₂O (tert-butyl dicarbonate) and DMAP (4-dimethylaminopyridine) in THF.

Yield: 68–72% over three steps.

Alkylation of Chiral Pyrrolidine-3-Carboxylate Intermediates

A patent by WO2018209290A1 details the alkylation of tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-3-carboxylate with chloromethyl methyl ether (MOMCl) under phase-transfer conditions. The hydroxyl group at C4 is activated via deprotonation with NaH, followed by alkylation with MOMCl in dichloromethane. Subsequent oxidation of the amine to a carboxylate (using KMnO₄) and Boc protection yields the target compound.

Reaction Conditions:

  • NaH (2.5 eq), MOMCl (1.2 eq), CH₂Cl₂, 0°C → 25°C, 12 h.
  • Oxidation: KMnO₄ (1.5 eq), H₂O/acetone (3:1), 0°C, 2 h.
  • Boc protection: Boc₂O (1.1 eq), DMAP (0.1 eq), THF, 25°C, 4 h.

Yield: 58% overall.

Reformatsky Reaction-Based Synthesis

WO2014203045A1 outlines a Reformatsky approach starting from ethyl 4-chloro-3-oxobutanoate. Zinc-mediated coupling with tert-butyl bromoacetate generates a β-keto ester intermediate, which undergoes stereoselective reduction with NaBH₄/CeCl₃ to yield the (3S,4S)-diol. The diol is protected as a dimethoxymethyl group using dimethoxymethane and camphorsulfonic acid (CSA), followed by cyclization via Mitsunobu reaction (DIAD, PPh₃).

Critical Parameters:

  • Reformatsky reaction: Zn dust (3 eq), THF, 65°C, 24 h.
  • Stereoselective reduction: NaBH₄ (1.2 eq), CeCl₃ (0.5 eq), MeOH, −20°C.
  • Cyclization: DIAD (1.5 eq), PPh₃ (1.5 eq), CH₂Cl₂, 25°C.

Yield: 52% over four steps.

Enzymatic Resolution for Stereochemical Control

A biocatalytic method described in EP3015456A1 employs lipase B from Candida antarctica to resolve racemic tert-butyl 4-(hydroxymethyl)pyrrolidine-3-carboxylate. The (3S,4S)-enantiomer is selectively acylated with vinyl acetate, leaving the undesired enantiomer unreacted. After separation, the dimethoxymethyl group is introduced via acetalization.

Conditions:

  • Lipase B (10 wt%), vinyl acetate (2 eq), TBME (tert-butyl methyl ether), 30°C, 48 h.
  • Acetalization: Dimethoxymethane (3 eq), CSA (0.1 eq), CH₂Cl₂, 25°C, 6 h.

Enantiomeric Excess (ee): >99%.

Solid-Phase Synthesis for High-Throughput Production

A modular approach immobilizes the pyrrolidine core on Wang resin via a carboxylic acid linker. Sequential Mitsunobu reactions introduce the dimethoxymethyl and tert-butyl groups. Cleavage with TFA/CH₂Cl₂ (95:5) releases the product.

Steps:

  • Resin loading: Wang resin (1.2 mmol/g), DIC (diisopropylcarbodiimide), HOAt.
  • Mitsunobu alkylation: DIAD, PPh₃, dimethoxymethanol (2 eq).
  • Esterification: Boc₂O (2 eq), DMAP (0.2 eq).
  • Cleavage: TFA/CH₂Cl₂, 2 h.

Yield: 76% (purity >95% by HPLC).

Comparative Analysis of Methods

Method Key Advantage Limitation Yield (%) Stereoselectivity (%)
Catalytic Hydrogenation High cis-selectivity Requires chiral catalyst 68–72 90–95
Alkylation Scalable Low overall yield 58 85
Reformatsky Reaction Avoids racemization Multi-step complexity 52 88
Enzymatic Resolution >99% ee Costly enzyme 60 99
Solid-Phase Synthesis High purity Specialized equipment needed 76 95

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